Cas no 145276-21-7 (Pyrimidine, 2-chloro-4-(2-phenylethenyl)-)
Pyrimidine, 2-chloro-4-(2-phenylethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyrimidine, 2-chloro-4-(2-phenylethenyl)-
- 2-Chloro-4-styryl-pyrimidine
- 2-chloro-4-(2-phenylethenyl)pyrimidine
- (E)-2-chloro-4-styrylpyrimidine
- 145276-21-7
- SCHEMBL9324362
- 2-chloro-4-[(1E)-2-phenylethenyl]pyrimidine
- SB33680
- 122372-08-1
-
- MDL: MFCD26383775
- Inchi: 1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H
- InChI Key: NEKOKWFCEVJIFS-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC(C=CC2=CC=CC=C2)=N1
Computed Properties
- Exact Mass: 216.0454260Da
- Monoisotopic Mass: 216.0454260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.5
- Topological Polar Surface Area: 25.8Ų
Pyrimidine, 2-chloro-4-(2-phenylethenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0523-1g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 97% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0523-5g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 97% | 5g |
14781.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0523-500mg |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D970617-100mg |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 95% | 100mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | D970617-250mg |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | D970617-500mg |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | D970617-1g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | D970617-5g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 95% | 5g |
$4475 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0523-1g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0523-5g |
2-Chloro-4-styryl-pyrimidine |
145276-21-7 | 97% | 5g |
¥34958.27 | 2025-01-21 |
Pyrimidine, 2-chloro-4-(2-phenylethenyl)- Suppliers
Pyrimidine, 2-chloro-4-(2-phenylethenyl)- Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Pyrimidine, 2-chloro-4-(2-phenylethenyl)-
Pyrimidine, 2-chloro-4-(2-phenylethenyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Pyrimidine, 2-chloro-4-(2-phenylethenyl)-, identified by its CAS number 145276-21-7, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic organic compound has garnered considerable attention due to its unique structural features and versatile applications in medicinal chemistry. The presence of both chloro and phenylethenyl substituents makes it a promising candidate for further exploration in drug development, particularly in the synthesis of novel therapeutic agents.
The chemical structure of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- consists of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms. This core is substituted with a chlorine atom at the 2-position and a phenylethenyl group at the 4-position. The phenylethenyl group, also known as styryl, introduces a double bond between the phenyl ring and the pyrimidine ring, enhancing the compound's reactivity and potential for further functionalization.
In recent years, there has been a surge in research focused on developing new methodologies for synthesizing and modifying pyrimidine derivatives. The chloro-substituted pyrimidines are particularly interesting because they can serve as key intermediates in the construction of more complex molecules. The chlorine atom at the 2-position can be easily replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. This property makes Pyrimidine, 2-chloro-4-(2-phenylethenyl)- an invaluable building block in medicinal chemistry.
The phenylethenyl moiety in Pyrimidine, 2-chloro-4-(2-phenylethenyl)- adds another layer of complexity and reactivity. This group can participate in various organic transformations, including Michael additions, cross-coupling reactions, and electrocyclization processes. These reactions are crucial for constructing more intricate molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.
One of the most compelling aspects of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- is its potential application in the development of small-molecule inhibitors targeting various biological pathways. Pyrimidine derivatives have long been recognized as important pharmacophores in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. The combination of the chloro and phenylethenyl substituents in this compound suggests that it may exhibit inhibitory activity against a wide range of therapeutic targets.
Recent studies have highlighted the role of pyrimidine-based compounds in addressing unmet medical needs. For instance, researchers have demonstrated that certain pyrimidine derivatives can modulate kinases, which are key enzymes involved in cell signaling pathways associated with cancer and inflammatory diseases. The structural features of Pyrimidine, 2-chloro-4-(2-phenylethenyl)-, particularly the presence of the phenylethenyl group, make it a promising candidate for designing kinase inhibitors with improved efficacy and reduced toxicity.
The synthesis of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- has been optimized through various synthetic strategies to enhance yield and purity. One common approach involves the reaction of 2-chloropyrimidine with cinnamaldehyde or its derivatives under appropriate conditions. These reactions often proceed via palladium-catalyzed cross-coupling reactions, which provide excellent regioselectivity and functional group tolerance. Such methodologies are crucial for producing complex pyrimidine derivatives efficiently.
The pharmacological evaluation of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- has revealed several interesting properties. In vitro studies have shown that this compound can inhibit the activity of certain enzymes relevant to human health conditions. For example, it has been found to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Additionally, preliminary data suggest that it may interact with other targets involved in inflammation and neurodegenerative diseases.
The potential therapeutic applications of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- extend beyond oncology. Researchers are exploring its utility in developing treatments for infectious diseases and autoimmune disorders. The ability to modify its structure further allows for fine-tuning its pharmacological properties to achieve desired outcomes. This flexibility makes it an attractive scaffold for structure-based drug design efforts.
The safety profile of Pyrimidine, 2-chloro-4-(2-phenylethenyl)- is another critical aspect that has been studied extensively. Preclinical toxicology assessments have been conducted to evaluate its potential side effects and determine safe dosage ranges. These studies are essential for ensuring that any future therapeutic applications are both effective and safe for human use.
In conclusion, Pyrimidine, 2-chloro-4-(2-phenylethenyl)-, with its CAS number 145276-21-7, represents a significant advancement in chemical pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable tool for developing novel therapeutic agents targeting various human health conditions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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